3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazide group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazides, such as:
- 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-NITRO-BENZYLIDENE)-HYDRAZIDE
- 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-F-BENZYLIDENE)-HYDRAZIDE These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity .
Properties
Molecular Formula |
C22H17N5O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O/c28-22(27-24-13-14-8-10-23-11-9-14)20-12-19(25-26-20)17-7-6-16-5-4-15-2-1-3-18(17)21(15)16/h1-3,6-13H,4-5H2,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
MTNPMNNQDVUZJG-ZMOGYAJESA-N |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=NC=C5 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=NC=C5 |
Origin of Product |
United States |
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